molecular formula C24H27N3O2S B2603482 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-90-4

4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2603482
CAS RN: 396720-90-4
M. Wt: 421.56
InChI Key: PKUAGMVMDGVDIL-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazole group, and a thiophene group, all of which are common in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by factors like its functional groups, molecular weight, and overall structure. These properties could include things like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Agents

The design and synthesis of pyrazole derivatives, including compounds structurally related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at concentrations that are not cytotoxic to mammalian cells, highlighting their potential therapeutic applications (Palkar et al., 2017).

Enzyme Inhibition

Some pyrazole benzamide derivatives have been evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Polymer Synthesis

Compounds with ether linkages related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been used in the synthesis of polyamides. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible, transparent films (Hsiao et al., 2000).

Molybdenum(VI) Dioxo Complexes

Research into molybdenum(VI) dioxo complexes with ligands structurally related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suggests applications in modeling molybdoenzymes. These studies focus on understanding the coordination and interaction mechanisms that could be relevant for enzyme mimicry and catalysis (Judmaier et al., 2009).

Supramolecular Liquid Crystals

The self-assembly properties of pyrazole derivatives have been explored for creating luminescent supramolecular columnar liquid crystals. This research indicates potential applications in materials science for developing novel luminescent materials with self-organizing properties (Moyano et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins in the body and altering their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through a combination of experimental testing and computational prediction .

Future Directions

The future directions for a compound like this would likely involve further studies to determine its biological activity, potential uses, and safety profile. This could include in vitro testing, animal studies, and eventually clinical trials .

properties

IUPAC Name

4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-4-5-10-29-20-8-6-18(7-9-20)24(28)25-23-21-14-30-15-22(21)26-27(23)19-12-16(2)11-17(3)13-19/h6-9,11-13H,4-5,10,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAGMVMDGVDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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